Palmitoleate

Description

Propriétés

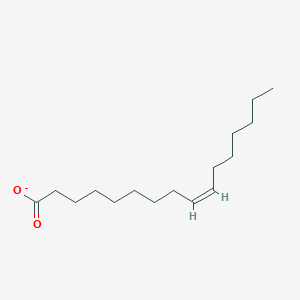

Formule moléculaire |

C16H29O2- |

|---|---|

Poids moléculaire |

253.4 g/mol |

Nom IUPAC |

(Z)-hexadec-9-enoate |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/p-1/b8-7- |

Clé InChI |

SECPZKHBENQXJG-FPLPWBNLSA-M |

SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-] |

SMILES isomérique |

CCCCCC/C=C\CCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCC=CCCCCCCCC(=O)[O-] |

Synonymes |

C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |

Origine du produit |

United States |

Foundational & Exploratory

Palmitoleate as a Lipokine: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a key signaling molecule, or "lipokine," secreted by adipose tissue with profound effects on systemic metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the beneficial effects of this compound, with a focus on its roles in enhancing insulin (B600854) sensitivity, suppressing inflammation, and regulating hepatic metabolism. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Introduction

Lipokines are a class of lipids that are released into circulation to exert hormone-like effects on distant organs, thereby playing a crucial role in inter-organ communication. This compound, synthesized endogenously from palmitate by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), has been identified as a bona fide lipokine.[1] Circulating levels of this compound are associated with improved metabolic health, and supplementation with this fatty acid has been shown to ameliorate metabolic dysregulation in various preclinical models. This guide delves into the core mechanisms of this compound action, providing a technical resource for researchers in the field.

Core Mechanisms of Action

This compound exerts its pleiotropic effects through the modulation of several key signaling pathways in various metabolic tissues, including skeletal muscle, liver, and adipose tissue.

Enhancement of Insulin Sensitivity

This compound has been demonstrated to improve insulin sensitivity in both in vitro and in vivo models. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

-

AMPK Activation: this compound treatment leads to the phosphorylation and activation of AMPK in skeletal muscle and adipose tissue.[2][3] Activated AMPK, in turn, promotes glucose uptake by increasing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[3] While some studies suggest this activation is independent of changes in the AMP:ATP ratio, the precise upstream events are still under investigation.[4]

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway in macrophages.

-

NF-κB Inhibition: In macrophages, this compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] This anti-inflammatory effect is also mediated, in part, by AMPK activation.[4]

Regulation of Hepatic Metabolism

The liver is a central hub for glucose and lipid metabolism, and this compound has been shown to favorably modulate hepatic function.

-

SIRT3 Downregulation and Gluconeogenesis: Under high-fat diet conditions, this compound has been found to reduce hepatic gluconeogenesis by downregulating the expression of Sirtuin 3 (SIRT3).[6][7][8][9][10] This leads to a decrease in the activity of key gluconeogenic enzymes.[6][7][8][9][10]

-

PPARα Activation: this compound can act as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the expression of genes involved in fatty acid oxidation.[11][12][13] Activation of PPARα by this compound promotes the uptake and oxidation of fatty acids in the liver, thereby reducing hepatic lipid accumulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the scientific literature.

Table 1: Effects of this compound on Inflammatory Gene and Protein Expression

| Parameter | Cell/Tissue Type | Treatment | Fold Change/Percent Reduction | Reference |

| Nos2 mRNA | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~75% reduction | [4] |

| Il6 mRNA | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~60% reduction | [4] |

| Cxcl1 mRNA | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~80% reduction | [4] |

| IL-6 Secretion | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~50% reduction | [4] |

| TNF-α Secretion | LPS-stimulated Primary Macrophages | 600 µM this compound | Significant reduction in KO mice | [5] |

| Nitric Oxide (NO) | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~60% reduction | [4] |

Table 2: Effects of this compound on Key Signaling Molecules

| Parameter | Cell/Tissue Type | Treatment | Fold Change/Percent Increase | Reference |

| p-AMPKα (Thr172) | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM this compound (30 min) | ~2.5-fold increase vs. control | [4] |

| p-Akt (Ser473) | L6 Myotubes | 0.2 mM Palmitate vs. 0.2 mM Palmitate + Rosemary Extract (containing this compound) | Restoration of insulin-stimulated phosphorylation | [8] |

| SIRT3 Protein | Liver of HFD-fed mice | This compound gavage | Significant reduction vs. HFD control | [6] |

| NF-κB p65 (nuclear) | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~60% reduction | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

This compound Signaling Pathways

This compound and SIRT3 Pathway in Liver

Experimental Workflows

Western Blot Analysis Workflow

Mass Spectrometry-based Lipidomics Workflow

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, C2C12 myotubes, or HepG2 hepatocytes) in appropriate culture vessels and grow to 70-80% confluency.

-

Fatty Acid-BSA Conjugation:

-

Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in sterile PBS.

-

Dissolve this compound in ethanol (B145695) to make a concentrated stock solution (e.g., 100 mM).

-

Warm the BSA solution to 37°C.

-

Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA).

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile filter the complex through a 0.22 µm filter.

-

-

Cell Treatment:

-

Starve cells in serum-free medium for 2-4 hours prior to treatment.

-

Dilute the fatty acid-BSA complex to the desired final concentration in serum-free or complete medium.

-

Aspirate the starvation medium and add the treatment medium to the cells.

-

Incubate for the desired time period (e.g., 30 minutes for signaling studies, 18-24 hours for gene expression studies).

-

Western Blot for Phospho-AMPK (Thr172)

-

Sample Preparation:

-

After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

-

SDS-PAGE and Transfer:

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total AMPK as a loading control.

-

Quantitative PCR (qPCR) for Inflammatory Genes

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.

-

Primer Sequences (Mouse):

-

Nos2 Forward: 5'-GGCAGCCTGTGAGACCTTTG-3', Reverse: 5'-GCATTGGAAGTGAAGCGTTTC-3'

-

Il6 Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'[14]

-

Cxcl1 Forward: 5'-ATCCAGAGCTTGAAGGTGTTG-3', Reverse: 5'-GTCTGTCTTCTTTCTCCGTTAC-3'[15]

-

Tnf Forward: 5'-CCCTCACACTCAGATCATCTTCT-3', Reverse: 5'-GCTACGACGTGGGCTACAG-3'

-

-

-

Data Analysis:

-

Perform qPCR using a real-time PCR system.

-

Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., Gapdh or Actb).

-

Nitric Oxide (NO) Measurement (Griess Assay)

-

Sample Collection: Collect cell culture supernatants after treatment.

-

Griess Reaction:

-

Add 50 µL of cell supernatant to a 96-well plate.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

Quantification of this compound by GC-MS

-

Lipid Extraction:

-

To a plasma or cell sample, add an internal standard (e.g., deuterated this compound).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method) or isooctane/methanol.

-

-

Derivatization:

-

Evaporate the organic solvent under nitrogen.

-

Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative chemical ionization mode.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separate the fatty acid esters on a suitable capillary column.

-

Detect and quantify the ions corresponding to this compound and the internal standard.

-

-

Data Analysis: Calculate the concentration of this compound in the sample based on the ratio of the peak area of the analyte to the internal standard and a calibration curve.

Conclusion and Future Directions

This compound has been firmly established as a lipokine with significant beneficial effects on metabolic health. Its ability to enhance insulin sensitivity, suppress inflammation, and improve hepatic metabolism underscores its therapeutic potential for metabolic diseases. The mechanisms of action, centered around the activation of AMPK and PPARα, and the inhibition of NF-κB and SIRT3, provide a solid foundation for the development of novel therapeutic strategies.

Future research should focus on elucidating the upstream molecular targets of this compound, identifying the specific receptors through which it mediates its effects, and further exploring its role in other tissues. Clinical trials are warranted to translate the promising preclinical findings into effective treatments for human metabolic disorders. This technical guide provides a comprehensive resource to support these ongoing research and development endeavors.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nutrients | Free Full-Text | The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]

- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | PPARA activates gene expression [reactome.org]

- 14. origene.com [origene.com]

- 15. origene.com [origene.com]

Endogenous Biosynthesis of Palmitoleic Acid in Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleic acid (C16:1n7), a monounsaturated fatty acid endogenously synthesized in adipose tissue, has emerged as a critical signaling molecule, or "lipokine," with profound effects on systemic metabolism.[1][2] Its biosynthesis is intricately linked to the de novo lipogenesis (DNL) pathway, with Stearoyl-CoA Desaturase 1 (SCD1) acting as the rate-limiting enzyme.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing palmitoleic acid synthesis in adipocytes, its regulation, and its physiological significance. Detailed experimental protocols for its quantification and structured tables of relevant quantitative data are presented to facilitate further research and therapeutic development in the context of metabolic diseases such as obesity and type 2 diabetes.

Introduction: The Significance of Adipose-Derived Palmitoleic Acid

Adipose tissue is not merely a passive storage depot for energy but an active endocrine organ that secretes a variety of signaling molecules, including fatty acids.[1] Palmitoleic acid, synthesized and released from adipose tissue, acts on distant organs like the liver and muscle to enhance insulin (B600854) sensitivity and suppress inflammation.[1][2] This lipokine activity positions palmitoleic acid as a key regulator of metabolic homeostasis.[2] Dysregulation of its synthesis in adipose tissue is associated with insulin resistance and other metabolic dysfunctions.[5][6] Understanding the intricacies of its endogenous production is therefore paramount for developing novel therapeutic strategies targeting metabolic disorders.

The Core Pathway: De Novo Lipogenesis and Desaturation

The synthesis of palmitoleic acid in adipocytes is a two-stage process integrated within the broader pathway of de novo lipogenesis (DNL).[7][8]

2.1. De Novo Lipogenesis (DNL): Building the Saturated Precursor

DNL is the process of converting excess carbohydrates into fatty acids.[7] In adipocytes, glucose is the primary substrate. After entering the cell via insulin-stimulated GLUT4 transporters, glucose is metabolized to pyruvate (B1213749) through glycolysis.[7][9] Pyruvate then enters the mitochondria and is converted to citrate (B86180) in the tricarboxylic acid (TCA) cycle.[7] When cellular energy is abundant, citrate is exported to the cytosol and cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA, the fundamental building block for fatty acid synthesis.[5]

The subsequent steps involve:

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step of DNL.[10][11]

-

Fatty Acid Synthase (FASN): This multifunctional enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate (C16:0).[8][10]

The DNL pathway is transcriptionally regulated by key factors such as Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1 (SREBP-1).[5][7]

2.2. The Final Step: Desaturation by Stearoyl-CoA Desaturase 1 (SCD1)

The conversion of palmitate to palmitoleic acid is catalyzed by the endoplasmic reticulum-bound enzyme, Stearoyl-CoA Desaturase 1 (SCD1).[4][12] SCD1 introduces a cis-double bond at the delta-9 position of palmitoyl-CoA, yielding palmitoleoyl-CoA (the activated form of palmitoleic acid).[3][13] This reaction requires molecular oxygen, NAD(P)H, cytochrome b5, and cytochrome b5 reductase.[4][13]

SCD1 is a critical control point in determining the ratio of saturated to monounsaturated fatty acids within the cell, which has significant implications for membrane fluidity, lipid signaling, and overall metabolic health.[14][15]

Signaling Pathways and Regulation

The biosynthesis of palmitoleic acid is tightly regulated by a complex interplay of hormonal and nutritional signals.

Quantitative Data Summary

The following tables summarize key quantitative data related to palmitoleic acid biosynthesis and its effects, compiled from various studies.

Table 1: Effects of SCD1 Inhibition on Adipose Tissue

| Parameter | Control | SCD1 Inhibition/Deficiency | Species/Model | Reference |

| Adipose SCD1 mRNA Levels | 100% | Reduced by 83-94% | Mouse (ASO treatment) | [16] |

| Epididymal Fat Pad Mass | High | Reduced by ~85% | Mouse (ASO treatment on saturated diet) | [16] |

| Adiponectin Plasma Levels | Normal | Increased | Mouse (Global SCD1 knockout) | [17] |

| Adipose Tissue Inflammation | High (in obesity) | Prevented/Reduced | Mouse (Genetic/Diet-induced obesity) | [18] |

| Palmitoleic Acid (16:1n7) in WAT | Normal | Decreased | Mouse (SCD1-/-) | [18] |

| Oleic Acid (18:1n9) in WAT | Normal | Decreased | Mouse (SCD1-/-) | [18] |

Table 2: Effects of Palmitoleic Acid Treatment on Adipocytes

| Parameter | Control | Palmitoleic Acid (16:1n7) Treatment | Cell/Animal Model | Reference |

| Glucose Uptake | Basal | Increased | 3T3-L1 Adipocytes | [19] |

| AMPK Activation | Basal | Increased | 3T3-L1 Adipocytes | [19] |

| TAG Esterification | Normal | Increased by 80% | Obese Mouse Adipocytes | [20] |

| Fatty Acid Oxidation | Normal | Increased by 70% | Obese Mouse Adipocytes | [20] |

| Lipolysis | Basal | Increased | 3T3-L1 Adipocytes & Primary Mouse Adipocytes | [21] |

| ATGL and HSL mRNA | Basal | Increased | 3T3-L1 Adipocytes & Primary Mouse Adipocytes | [21] |

Experimental Protocols

5.1. Protocol for Fatty Acid Analysis in Adipose Tissue by GC-MS

This protocol outlines the standard procedure for the extraction, derivatization, and quantification of fatty acids, including palmitoleic acid, from adipose tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1. Materials and Reagents

-

Adipose tissue sample (frozen at -80°C)

-

Chloroform/Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Boron trifluoride-methanol (14% BF3 in MeOH) or Methanolic HCl (5%)[22][23]

-

Hexane (B92381) (GC grade)

-

Internal standard (e.g., C17:0 or deuterated palmitoleic acid)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)[22]

5.1.2. Experimental Workflow

5.1.3. Detailed Steps

-

Lipid Extraction:

-

Homogenize a known weight of adipose tissue (e.g., 50-100 mg) in a chloroform/methanol (2:1) solution containing an internal standard.

-

Add 0.9% NaCl solution to induce phase separation. Vortex thoroughly and centrifuge to separate the aqueous and organic layers.[22]

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 14% BF3-methanol reagent.[23]

-

Incubate the mixture at 80-100°C for 45-60 minutes to convert fatty acids to their more volatile methyl esters.[23]

-

After cooling, add water and hexane to the tube. Vortex and centrifuge to extract the FAMEs into the upper hexane layer.

-

Transfer the hexane layer to a new vial, dry it down, and reconstitute in a small volume of hexane for analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the different FAMEs based on their boiling points and polarity. A typical program might start at 150-180°C and ramp up to 300°C.[22][24]

-

The mass spectrometer will detect and fragment the eluting FAMEs. Identification is achieved by comparing the retention times and mass spectra to known standards and library data.

-

Quantification is performed by comparing the peak area of each fatty acid to the peak area of the internal standard.

-

5.2. Protocol for Measuring De Novo Lipogenesis using Deuterium (B1214612) Oxide (D₂O)

This method provides a quantitative assessment of the rate of new fatty acid synthesis in vivo or in cultured adipocytes.

5.2.1. Principle Heavy water (D₂O) is administered, and the deuterium atoms are incorporated into newly synthesized fatty acids via NADPH and acetyl-CoA. The extent of deuterium enrichment in fatty acids like palmitate is then measured by GC-MS, allowing for the calculation of the fraction of fatty acids that are newly synthesized.[25]

5.2.2. In Vivo Protocol (Mouse Model)

-

D₂O Administration: Provide mice with drinking water enriched with D₂O (e.g., 4-8%) for a specified period (e.g., 7-14 days).

-

Tissue Collection: At the end of the labeling period, euthanize the mice and collect adipose tissue depots.

-

Fatty Acid Analysis: Extract lipids and prepare FAMEs from the adipose tissue as described in Protocol 5.1.

-

GC-MS Analysis: Analyze the samples by GC-MS, monitoring for the mass isotopomer distribution of key fatty acids (e.g., palmitate).

-

Calculation: Calculate the fractional synthesis rate based on the deuterium enrichment in the fatty acids and the body water enrichment, using established formulas.[25]

Conclusion and Future Directions

The endogenous biosynthesis of palmitoleic acid in adipose tissue represents a critical nexus in the regulation of systemic energy metabolism. The central role of SCD1 in this process makes it an attractive therapeutic target.[17][26] However, global inhibition of SCD1 can lead to adverse effects, highlighting the need for tissue-specific strategies.[26][27] Future research should focus on elucidating the precise molecular mechanisms by which palmitoleic acid exerts its lipokine effects and on developing strategies to specifically modulate its production within adipose tissue. The protocols and data presented in this guide provide a foundational framework for advancing these research and drug development efforts.

References

- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipokine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 5. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues [mdpi.com]

- 8. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stearoyl-CoA Desaturase-1 Is Associated with Insulin Resistance in Morbidly Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Loss of Stearoyl-CoA desaturase-1 attenuates adipocyte inflammation: effects of adipocyte-derived oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]

- 23. jfda-online.com [jfda-online.com]

- 24. lipidmaps.org [lipidmaps.org]

- 25. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. books.rsc.org [books.rsc.org]

Palmitoleate Signaling in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a key signaling molecule, or "lipokine," with profound effects on systemic metabolic homeostasis.[1][2] Synthesized and released primarily by adipose tissue, this compound acts on distant organs, including the liver, skeletal muscle, and pancreas, to regulate glucose and lipid metabolism, improve insulin (B600854) sensitivity, and suppress inflammation.[1][3] This technical guide provides an in-depth exploration of the core signaling pathways governed by this compound, summarizes key quantitative data from preclinical and clinical studies, and offers detailed experimental protocols for investigating its metabolic functions. The information presented is intended to support researchers, scientists, and drug development professionals in advancing the understanding and therapeutic application of this compound.

Core Signaling Pathways

This compound exerts its pleiotropic metabolic benefits by modulating several key intracellular signaling networks. The primary pathways identified are the AMP-activated protein kinase (AMPK) pathway, the peroxisome proliferator-activated receptor alpha (PPARα) pathway, and anti-inflammatory pathways involving the inhibition of nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy status. This compound has been shown to activate AMPK in various tissues, including liver, adipose tissue, and skeletal muscle, which is a key mechanism for its insulin-sensitizing effects.[4][5][6] In adipocytes, AMPK activation by this compound is associated with increased glucose uptake and a shift in glucose metabolism towards energy-producing pathways.[6] In the liver of high-fat diet-fed mice, this compound supplementation stimulates glucose uptake through the activation of AMPK, an effect that is dependent on PPARα.[4]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

PPARα is a nuclear receptor and transcription factor that plays a critical role in regulating lipid metabolism, particularly fatty acid oxidation. This compound treatment increases adipocyte lipolysis and the expression of key lipases, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), in a PPARα-dependent manner.[7] In the liver, the beneficial effects of this compound on glucose and lipid homeostasis are also mediated by PPARα-dependent AMPK activation.[8]

Anti-Inflammatory Pathways

Chronic low-grade inflammation is a key contributor to insulin resistance and metabolic disease. This compound exerts potent anti-inflammatory effects by targeting multiple pathways. It has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB in macrophages stimulated with lipopolysaccharide (LPS).[9][10] This inhibition prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNF-α and IL-6.[10] Furthermore, this compound can block the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation of IL-1β, thereby reducing inflammatory signaling and cell death.[10]

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. Oleate protects against palmitate-induced insulin resistance in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acpjournals.org [acpjournals.org]

- 9. Palmitoleic acid (16:1n7) increases oxygen consumption, fatty acid oxidation and ATP content in white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Role of Palmitoleate in Glucose Homeostasis and Insulin Sensitivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleate (C16:1n7), a monounsaturated fatty acid, has emerged as a significant signaling molecule in metabolic regulation. Initially identified as a "lipokine"—a lipid hormone secreted by adipose tissue—it communicates with distant organs to modulate systemic metabolic homeostasis.[1] This technical guide provides an in-depth review of the current understanding of this compound's role in glucose homeostasis and insulin (B600854) sensitivity. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. While some human studies present conflicting data, a substantial body of evidence from cellular and animal models highlights this compound's beneficial effects, including enhanced insulin action in muscle and liver, and improved pancreatic β-cell function.[2][3][4] This document serves as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Core Mechanisms of Action: A Multi-Tissue Perspective

This compound exerts its influence on glucose metabolism through coordinated actions in several key metabolic tissues, including skeletal muscle, adipose tissue, the liver, and the pancreas.

Skeletal Muscle: Enhancing Glucose Uptake

In skeletal muscle, a primary site for insulin-mediated glucose disposal, this compound directly improves glucose utilization. Unlike saturated fatty acids such as palmitate, which are known to induce insulin resistance, this compound promotes an increase in basal glucose uptake.[5] This effect is primarily achieved by stimulating the translocation of glucose transporters GLUT1 and GLUT4 from intracellular vesicles to the plasma membrane, making them available to facilitate glucose entry into the cell.[5] Studies in L6 rat skeletal muscle cells have shown that this compound can enhance maximal glucose transport activity by approximately 2.4-fold.[5] This action appears to be independent of the canonical insulin signaling pathway involving Akt, suggesting a distinct mechanism of action.[5][6]

Adipose Tissue: The Lipokine Origin and Autocrine/Paracrine Effects

Adipose tissue is not merely a storage depot but an active endocrine organ that produces and secretes this compound.[1][7] Within adipose tissue itself, this compound acts in an autocrine and paracrine fashion to improve glucose metabolism. It has been shown to increase both basal and insulin-stimulated glucose uptake in adipocytes, an effect linked to the upregulation of GLUT4 mRNA and protein content.[6] This increase in glucose transport capacity enhances glucose oxidation and its incorporation into glycerol (B35011) for triglyceride synthesis, while paradoxically reducing de novo fatty acid synthesis.[6] A key mediator of these effects in adipocytes is the activation of AMP-activated protein kinase (AMPK).[6][8]

Liver: Suppressing Steatosis and Gluconeogenesis

The liver plays a central role in maintaining glucose balance through gluconeogenesis (glucose production). This compound has been shown to suppress hepatosteatosis (fatty liver) and improve hepatic insulin sensitivity.[1][9] It promotes insulin action by increasing the phosphorylation of Akt, a key node in the insulin signaling cascade.[9] Furthermore, recent studies indicate that this compound can reduce hepatic gluconeogenesis by down-regulating the expression of SIRT3, a mitochondrial deacetylase, which in turn decreases the activity of key gluconeogenic enzymes like PEPCK and PC.[9]

Pancreatic β-Cells: Modulating Insulin Secretion and Promoting Survival

This compound also directly impacts the function of pancreatic β-cells. It has been shown to protect these cells from apoptosis induced by high glucose and saturated fatty acids like palmitate.[7][10] While it can potentiate glucose-stimulated insulin secretion, some studies suggest it may downregulate insulin gene transcription via the ERK1/2 pathway, indicating a complex regulatory role.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in key in vitro and in vivo studies.

| Table 1: Effects of this compound on Glucose Transport and Metabolism in Skeletal Muscle Cells (Rat L6 Myotubes) | |

| Parameter | Observation |

| Basal Glucose Uptake | ~2-fold increase with 0.75 mM this compound for 16h.[5] |

| Maximal Glucose Transport Activity | ~2.4-fold increase.[5] |

| Glucose Oxidation | ~50% increase, comparable to insulin stimulation.[5] |

| Glycogen Synthesis | Significant increase.[5] |

| Plasma Membrane GLUT1 Abundance | Increased.[5] |

| Plasma Membrane GLUT4 Abundance | Increased.[5] |

| Insulin-Stimulated Glucose Transport (in the presence of palmitate) | This compound prevented the inhibition caused by palmitate.[10] |

| Table 2: Effects of this compound on Glucose Metabolism and Signaling in Adipocytes (3T3-L1 and Primary Cells) | |

| Parameter | Observation |

| Basal & Insulin-Stimulated Glucose Uptake | Increased.[6] |

| GLUT4 mRNA Levels & Protein Content | Increased.[6] |

| Glucose Oxidation (Aerobic Glycolysis) | Enhanced.[6] |

| Glucose Conversion to Lactate | Enhanced.[6] |

| De Novo Fatty Acid Synthesis | Reduced.[6] |

| AMPKα Phosphorylation (pThr172) | Increased.[6] |

| Akt Phosphorylation (pSer473/pThr308) | No significant change.[6] |

| Table 3: Effects of this compound in Animal Models of Metabolic Disease | |

| Model & Treatment | Key Findings |

| KK-Ay Mice (Type 2 Diabetes Model) | Treatment: 300 mg/kg this compound daily for 4 weeks.[12] |

| Insulin Sensitivity: Improved; plasma glucose levels were significantly lower at 60 min post-insulin injection compared to control.[12] | |

| Plasma Insulin: Markedly lower levels compared to control, indicating reduced insulin resistance.[12] | |

| High-Fat Diet-Fed Obese Mice | Treatment: this compound supplementation.[9] |

| Systemic Glucose Clearance: Statistically significant increase.[9] | |

| Systemic Insulin Sensitivity: Statistically significant increase.[9] | |

| Hepatic Glucose Production: Significantly decreased.[9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for understanding this compound's mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound signaling enhances glucose uptake in muscle and adipose tissue.

Caption: General experimental workflow for Western Blot analysis of insulin signaling proteins.

Caption: this compound as a lipokine linking adipose tissue to systemic metabolic regulation.

Experimental Methodologies

Reproducibility and accuracy are paramount in scientific research. This section details common protocols used to investigate the effects of this compound.

Cell Culture and Fatty Acid Treatment

-

Cell Lines: L6 rat skeletal myotubes or 3T3-L1 murine pre-adipocytes are commonly used.[5][6] Myoblasts are differentiated into myotubes, and pre-adipocytes into mature adipocytes, before experimentation.

-

Serum Starvation: Prior to treatment, cells are typically serum-starved for 4-6 hours to reduce basal signaling activity.[13]

-

Fatty Acid Preparation: this compound is complexed to bovine serum albumin (BSA) to facilitate its solubility in culture media and delivery to cells. A typical concentration used in vitro is 200-750 µM for durations ranging from 30 minutes to 24 hours.[5][6] Vehicle controls containing only BSA are run in parallel.

Glucose Uptake Assay

-

Procedure: After fatty acid treatment, cells are washed and incubated in a buffer (e.g., Krebs-Ringer-HEPES) without glucose. Radiolabeled 2-deoxy-[³H]-glucose is then added for a short period (e.g., 5-10 minutes).

-

Measurement: The reaction is stopped by washing with ice-cold buffer. Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. This value reflects the rate of glucose transport into the cells.

-

Controls: Basal (unstimulated) and insulin-stimulated (e.g., 100 nM insulin for 30 min) conditions are assessed to determine the effects of this compound on both states.[5]

Western Blotting for Signaling Proteins

Western blotting is used to quantify changes in the expression and phosphorylation status of key signaling proteins like Akt and AMPK.[13]

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13] Lysates are clarified by centrifugation.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading on the gel.[13]

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[13][14]

-

Immunodetection:

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13]

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-AMPKα Thr172 or total AMPKα) overnight at 4°C.[13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[13]

-

An enhanced chemiluminescence (ECL) substrate is applied, and the light emitted from the HRP-catalyzed reaction is captured by an imaging system.[13]

-

-

Analysis: The intensity of the bands is quantified using densitometry software. The abundance of phosphorylated proteins is typically normalized to the total amount of that protein to determine the change in activation status.[5]

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the fatty acid composition of biological samples.[15][16]

-

Lipid Extraction: Total lipids are extracted from cells, tissues, or plasma using a solvent mixture, commonly chloroform (B151607) and methanol (B129727) (e.g., Folch or Bligh and Dyer methods).[16]

-

Derivatization: Fatty acids are converted into volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs), to make them suitable for gas chromatography. This is often achieved by incubation with methanolic HCl or sodium methoxide.[15][16]

-

GC-MS Analysis: The FAMEs mixture is injected into the gas chromatograph. The components are separated based on their boiling points and polarity as they pass through a long capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification.[17][18]

Clinical Significance and Future Directions

The promising results from preclinical models have spurred interest in this compound's therapeutic potential for metabolic diseases in humans.[8][19] However, human observational studies have yielded conflicting results, with some associating higher circulating this compound with improved insulin sensitivity, while others find associations with insulin resistance.[2][20] These discrepancies may be related to the dietary source of this compound versus its endogenous production by de novo lipogenesis, which can be elevated in metabolic dysfunction.[2]

To clarify these ambiguities and assess causality, randomized controlled clinical trials are underway. One such trial is investigating the effects of pure (>90%) this compound supplementation on insulin sensitivity and hepatic lipogenesis in overweight and obese individuals with pre-diabetes.[8][21][22] The use of purified this compound is critical, as many natural sources also contain palmitic acid, which could mask the beneficial effects.[8][21] The outcomes of these trials will be crucial in determining whether this compound supplementation can be a viable strategy for preventing or treating type 2 diabetes and related metabolic disorders.

Conclusion

This compound functions as a beneficial lipokine that enhances glucose homeostasis and insulin sensitivity through a multi-pronged mechanism involving skeletal muscle, adipose tissue, the liver, and pancreas. Its ability to stimulate GLUT4 translocation, activate AMPK, and counteract the negative effects of saturated fatty acids underscores its importance in metabolic regulation. While further clinical research is needed to fully elucidate its therapeutic role in humans, the extensive preclinical data provide a strong rationale for its continued investigation as a key modulator of systemic metabolism. This guide provides a foundational understanding of the core science, empowering researchers and drug development professionals to build upon this knowledge in the quest for novel metabolic therapies.

References

- 1. Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Implications of Palmitoleic Acid (this compound) On Glucose Homeostasis, Insulin Resistance and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. greenwood.ru [greenwood.ru]

- 11. This compound inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas chromatography-mass spectrometry methods for structural analysis of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

- 17. lipidmaps.org [lipidmaps.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Implications of Palmitoleic Acid (this compound) On Glucose Homeostasis, Insulin Resistance and Diabetes | Bentham Science [benthamscience.com]

- 20. Circulating this compound Strongly and Independently Predicts Insulin Sensitivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ichgcp.net [ichgcp.net]

The Dichotomous Role of Palmitoleate in Liver Health: A Technical Guide to its Effects on Hepatic Steatosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleate (POA), a monounsaturated fatty acid, has emerged as a significant modulator of hepatic metabolism, exhibiting a complex and sometimes paradoxical role in the context of non-alcoholic fatty liver disease (NAFLD). While some studies suggest its potential to induce hepatic steatosis, a compelling body of evidence highlights its potent anti-inflammatory effects within the liver. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on hepatic lipid accumulation and inflammation, with a focus on the underlying molecular mechanisms. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for reproducing pivotal findings, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, pathologically characterized by the excessive accumulation of triglycerides in hepatocytes (hepatic steatosis). In a subset of individuals, simple steatosis can progress to non-alcoholic steatohepatitis (NASH), an inflammatory state that can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The intricate interplay between lipid metabolism and inflammation is central to the progression of NAFLD. This compound (16:1n-7), an omega-7 monounsaturated fatty acid, has garnered significant attention for its lipokine functions, influencing various metabolic processes. This guide delves into the dual nature of this compound's effects on the liver, exploring its capacity to both promote lipid storage and suppress inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on hepatic steatosis and inflammation.

Table 1: In Vivo Effects of this compound on Hepatic Steatosis and Inflammation in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control (HFD + Oleic Acid) | Treatment (HFD + this compound) | Species/Model | Dosage & Duration | Key Findings | Reference |

| Hepatic Steatosis | Increased | Less steatosis compared to OA-treated mice | C57BL/6J Mice | 300 mg/kg/day (oral gavage) for 15 days | This compound supplementation reduces the severity of hepatic steatosis. | [1] |

| Increased | Significant increase in hepatic triglycerides | C57BL/6J Mice | This compound supplemented diet | This compound can induce hepatic fat deposition. | [2][3] | |

| Liver Inflammation | ||||||

| MCP-1 (liver) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound reduces the hepatic level of the pro-inflammatory chemokine MCP-1. | [1] |

| TNF-α (liver) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound decreases the hepatic concentration of the pro-inflammatory cytokine TNF-α. | [1] |

| IL-1β (hepatocytes) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound specifically reduces IL-1β levels in hepatocytes. | [1] |

| NF-κB p65 phosphorylation | Increased | Decreased | C57BL/6J Mice | This compound supplemented diet | This compound supplementation suppresses the activation of the pro-inflammatory NF-κB pathway. | [2][3] |

| Metabolic Parameters | ||||||

| Serum Insulin (B600854) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound improves systemic insulin sensitivity. | [1][4] |

| Alanine Aminotransferase (ALT) | Elevated | Lower levels | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound reduces liver damage marker. | [1] |

| Hepatic AMPK Activation | Lower | Increased | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound stimulates the energy-sensing enzyme AMPK in the liver. | [1] |

Table 2: In Vitro Effects of this compound on Hepatocytes and Macrophages

| Cell Type | Treatment | Parameter | Outcome | Key Findings | Reference |

| Primary Mouse Hepatocytes | This compound | NF-κB p65 phosphorylation | Decreased | This compound directly exerts anti-inflammatory effects on hepatocytes. | [3] |

| This compound | TNF-α expression | Decreased | This compound reduces the expression of pro-inflammatory cytokines in hepatocytes. | [3] | |

| This compound | IL-6 expression | Decreased | This compound reduces the expression of pro-inflammatory cytokines in hepatocytes. | [3] | |

| This compound | SREBP-1c transcription activity | Increased | This compound promotes the activity of a key lipogenic transcription factor. | [2][3] | |

| Cultured Macrophages (RAW) | This compound | NF-κB p65 phosphorylation | Decreased | This compound has direct anti-inflammatory effects on macrophages. | [3] |

| This compound | TNF-α expression | Decreased | This compound suppresses the production of pro-inflammatory cytokines by macrophages. | [3] | |

| This compound | IL-6 expression | Decreased | This compound suppresses the production of pro-inflammatory cytokines by macrophages. | [3] |

Key Signaling Pathways

This compound's effects on hepatic steatosis and inflammation are mediated through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Anti-Inflammatory Signaling of this compound

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB pathway and promoting an anti-inflammatory macrophage phenotype.

Caption: this compound's anti-inflammatory signaling cascade in the liver.

Pro-Steatotic Signaling of this compound

Paradoxically, this compound can also promote lipid accumulation in hepatocytes by activating the lipogenic transcription factor SREBP-1c.

Caption: this compound's role in promoting hepatic de novo lipogenesis.

Metabolic Regulation by this compound via AMPK and PPARα

This compound also influences hepatic energy metabolism through the activation of AMPK and its interplay with PPARα, which can contribute to improved metabolic health.

Caption: this compound's regulation of hepatic energy metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on the liver.

In Vivo Model: High-Fat Diet-Induced Hepatic Steatosis in Mice

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Diet:

-

Control Group: Standard chow diet.

-

High-Fat Diet (HFD) Group: A diet consisting of 59% of calories from fat.[1]

-

-

This compound Administration:

-

Duration: 12 weeks of HFD to induce steatosis, followed by 15 days of this compound or vehicle treatment.[1][4]

-

Endpoint Analysis:

-

Serum Analysis: Collect blood for measurement of insulin, ALT, and other relevant markers.

-

Liver Histology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis.

-

Liver Triglyceride Quantification: Homogenize a portion of the liver and use a commercial triglyceride quantification kit.

-

Gene and Protein Expression: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA and protein extraction.

-

In Vitro Model: Hepatocyte and Macrophage Culture

-

Cell Lines:

-

Hepatocytes: Primary mouse hepatocytes or human hepatoma cell lines (e.g., HepG2, Huh7).

-

Macrophages: RAW 264.7 murine macrophage cell line.

-

-

Culture Conditions:

-

Standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake.

-

Treat cells with varying concentrations of this compound (e.g., 100-400 µM) for a specified duration (e.g., 24 hours).

-

A BSA-only vehicle control should be included.

-

-

Induction of Inflammation (for anti-inflammatory studies):

-

Co-treat cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or a saturated fatty acid like palmitate.

-

-

Endpoint Analysis:

-

Cytokine Measurement: Analyze the culture supernatant for secreted cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Gene Expression: Extract total RNA and perform RT-qPCR to measure the expression of inflammatory and lipogenic genes.

-

Western Blotting: Prepare cell lysates to analyze the phosphorylation status of key signaling proteins (e.g., NF-κB p65, AMPK).

-

Western Blotting for Phosphorylated AMPK (p-AMPK)

-

Protein Extraction:

-

Wash cells or tissue with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total AMPK as a loading control.[5][6][7]

-

RT-qPCR for Gene Expression Analysis

-

RNA Extraction:

-

Extract total RNA from liver tissue or cultured cells using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Tnf-α, Il-6, Srebp-1c, Fasn) and a housekeeping gene (e.g., Gapdh, Actb).

-

Run the reaction on a real-time PCR system.

-

Calculate relative gene expression using the ΔΔCt method.

-

Discussion and Future Directions

The data presented in this guide underscore the multifaceted nature of this compound's influence on liver physiology. Its ability to suppress inflammation, a key driver of NASH progression, positions it as a molecule of therapeutic interest.[1][3] The anti-inflammatory actions appear to be mediated through the inhibition of the NF-κB pathway and the promotion of M2 macrophage polarization.[1][3]

Conversely, the observation that this compound can induce hepatic steatosis by activating SREBP-1c warrants careful consideration.[2][3] This pro-lipogenic effect suggests that while this compound may uncouple steatosis from inflammation, its long-term impact on liver fat accumulation requires further investigation.

The activation of AMPK by this compound presents another layer of complexity, as AMPK is a central regulator of energy homeostasis that generally suppresses lipogenesis and promotes fatty acid oxidation.[1][8] The interplay between this compound-induced AMPK activation and SREBP-1c activation is a critical area for future research. It is possible that the net effect of this compound on hepatic lipid metabolism is context-dependent, influenced by factors such as the overall dietary composition and the underlying metabolic state.

Future studies should aim to:

-

Elucidate the precise molecular mechanisms by which this compound differentially regulates inflammatory and lipogenic pathways.

-

Investigate the long-term consequences of this compound supplementation on liver histology and function.

-

Explore the therapeutic potential of this compound in combination with other agents that may counteract its pro-steatotic effects.

-

Conduct well-controlled clinical trials to translate the promising preclinical findings into human applications for the management of NAFLD and NASH.

Conclusion

This compound exhibits a dual role in the liver, potently suppressing inflammation while potentially promoting steatosis. This technical guide provides a comprehensive overview of the current evidence, including quantitative data, detailed experimental protocols, and key signaling pathways. For researchers and drug development professionals, understanding this dichotomy is crucial for harnessing the therapeutic benefits of this compound while mitigating any potential adverse effects. Further research is essential to fully unravel the complex biology of this intriguing lipokine and to determine its ultimate place in the therapeutic landscape of NAFLD.

References

- 1. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 3. This compound Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Palmitoleic Acid and its Impact on Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleic acid (POA), a monounsaturated omega-7 fatty acid, has emerged as a bioactive lipokine with potential implications for cardiovascular health. This technical guide provides a comprehensive overview of the current understanding of palmitoleic acid's effects on cardiovascular disease (CVD), with a focus on its molecular mechanisms of action. Preclinical studies have demonstrated that palmitoleic acid can attenuate atherosclerosis, improve lipid profiles, enhance glucose metabolism, and exert anti-inflammatory effects. These beneficial effects are mediated through various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), as well as the modulation of inflammatory cascades. This document summarizes the key quantitative findings from preclinical studies, details the experimental protocols used to generate these data, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. While lifestyle modifications and pharmacological interventions have significantly improved outcomes, there is a continuous search for novel therapeutic targets and strategies. Palmitoleic acid (16:1n7), a fatty acid produced endogenously and found in certain foods like macadamia nuts and fish oil, has garnered considerable interest for its potential cardioprotective effects.[1][2] Initially identified as a lipokine—a lipid hormone secreted by adipose tissue that communicates with distant organs—palmitoleic acid has been shown to influence systemic metabolic homeostasis.[3] This guide delves into the technical details of its impact on CVD, providing a resource for the scientific community.

Quantitative Data from Preclinical Studies

The effects of palmitoleic acid on various cardiovascular risk factors have been quantified in several preclinical models, primarily in mice. The following tables summarize the key findings from a notable study by Yang et al. (2019) using LDL receptor knockout (LDLR-KO) mice fed a Western diet.[1][2][4]

Table 1: Effect of Palmitoleic Acid on Atherosclerosis and Body Weight in LDLR-KO Mice [1][2][4]

| Parameter | Control Group | Olive Oil Group | Palmitoleate Group | % Change (this compound vs. Control) | p-value |

| Atherosclerotic Plaque Area (%) | 15.2 ± 1.5 | 13.8 ± 1.2 | 8.4 ± 0.9 | ↓ 44.7% | <0.05 |

| Final Body Weight (g) | 38.5 ± 1.1 | 37.9 ± 1.0 | 38.1 ± 0.8 | - | NS |

Data are presented as mean ± SEM. NS = Not Significant.

Table 2: Effect of Palmitoleic Acid on Plasma Lipid Profile in LDLR-KO Mice [1][2][4]

| Parameter (mg/dL) | Control Group | Olive Oil Group | This compound Group | % Change (this compound vs. Control) | p-value |

| Total Cholesterol | 1050 ± 55 | 1020 ± 48 | 980 ± 50 | ↓ 6.7% | NS |

| Triglycerides | 150 ± 12 | 145 ± 10 | 90 ± 8 | ↓ 40% | <0.05 |

| HDL Cholesterol | 85 ± 5 | 88 ± 6 | 95 ± 7 | ↑ 11.8% | NS |

| Non-HDL Cholesterol | 965 ± 54 | 932 ± 47 | 885 ± 49 | ↓ 8.3% | NS |

Data are presented as mean ± SEM. NS = Not Significant.

Table 3: Effect of Palmitoleic Acid on Glucose Metabolism in LDLR-KO Mice [1][2][4]

| Parameter | Control Group | Olive Oil Group | This compound Group | % Change (this compound vs. Control) | p-value |

| Fasting Glucose (mg/dL) | 180 ± 8 | 175 ± 7 | 155 ± 6 | ↓ 13.9% | <0.05 |

| Fasting Insulin (B600854) (ng/mL) | 2.5 ± 0.3 | 2.4 ± 0.2 | 1.5 ± 0.2 | ↓ 40% | <0.05 |

| HOMA-IR | 20.2 ± 2.1 | 18.9 ± 1.8 | 9.3 ± 1.0 | ↓ 54% | <0.05 |

Data are presented as mean ± SEM.

Table 4: Effect of Palmitoleic Acid on Hepatic Gene Expression of Inflammatory Markers in LDLR-KO Mice [1][2][4]

| Gene | Control Group (Relative Expression) | Olive Oil Group (Relative Expression) | This compound Group (Relative Expression) | % Change (this compound vs. Control) | p-value |

| Il-1β | 1.00 ± 0.12 | 0.95 ± 0.10 | 0.55 ± 0.08 | ↓ 45% | <0.05 |

| Tnfα | 1.00 ± 0.15 | 0.98 ± 0.13 | 0.60 ± 0.09 | ↓ 40% | <0.05 |

Data are presented as mean ± SEM, normalized to the control group.

Table 5: Effect of Palmitoleic Acid on ABCA1-Mediated Cholesterol Efflux [1][2][4]

| Parameter | Control Group | Olive Oil Group | This compound Group | % Change (this compound vs. Control) | p-value |

| Cholesterol Efflux (%) | 5.0 ± 0.4 | 5.2 ± 0.5 | 6.0 ± 0.4 | ↑ 20% | <0.05 |

Data are presented as mean ± SEM.

Signaling Pathways and Molecular Mechanisms

Palmitoleic acid exerts its cardioprotective effects through the modulation of several key signaling pathways. These include the activation of AMPK and PPARs, which are central regulators of metabolism and inflammation, and the inhibition of pro-inflammatory pathways like NF-κB.

AMPK Activation

Palmitoleic acid has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[4][5] AMPK activation in various tissues, including the liver and skeletal muscle, leads to a switch from anabolic to catabolic pathways, promoting fatty acid oxidation and glucose uptake while inhibiting lipogenesis. This contributes to the observed improvements in lipid profiles and glucose metabolism.

PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. Palmitoleic acid can act as a ligand for PPARα and PPARγ.[6][7] Activation of PPARα in the liver stimulates fatty acid oxidation, while PPARγ activation in adipose tissue promotes lipid storage and improves insulin sensitivity.[7][8]

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic inflammation is a key driver of atherosclerosis. Palmitoleic acid has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in endothelial cells and macrophages.[9][10] This inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing vascular inflammation.[1][2][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on palmitoleic acid and cardiovascular disease.

Animal Model and Dietary Intervention

-

Animal Model: Male LDL receptor knockout (LDLR-KO) mice are commonly used. These mice are susceptible to developing atherosclerosis, especially when fed a high-fat diet.

-

Dietary Intervention:

-

Mice are typically housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.

-

After a period of acclimatization, mice are randomly assigned to different dietary groups.

-

The control group receives a Western-type diet (e.g., high in fat and cholesterol).

-

The experimental group receives the same Western diet supplemented with a specific concentration of palmitoleic acid (e.g., 5% w/w).

-

A comparator group, such as one receiving a diet supplemented with olive oil (rich in oleic acid), is often included.

-

The dietary intervention is carried out for a specified period, typically 12 weeks. Body weight and food intake are monitored regularly.

-

Quantification of Atherosclerosis (En Face Sudan IV Staining)

-

Aorta Dissection: At the end of the dietary intervention, mice are euthanized. The entire aorta, from the heart to the iliac bifurcation, is carefully dissected and cleaned of surrounding adipose and connective tissue under a dissecting microscope.

-

Aorta Preparation: The aorta is opened longitudinally, pinned flat on a black wax surface, and fixed in a suitable fixative (e.g., 10% neutral buffered formalin).

-

Staining:

-

The pinned aortas are rinsed with 70% ethanol (B145695).

-

They are then stained with a saturated solution of Sudan IV in a mixture of acetone (B3395972) and 70% ethanol for 15 minutes.

-

Destaining is performed with 80% ethanol until the non-lesioned areas are white.

-

The aortas are then washed with distilled water.

-

-

Image Analysis:

-

The stained aortas are imaged using a high-resolution scanner or a camera attached to a microscope.

-

The total aortic surface area and the red-stained atherosclerotic plaque area are quantified using image analysis software (e.g., ImageJ).

-

The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.

-

Cholesterol Efflux Assay

-

Cell Culture: A suitable cell line, such as J774 macrophages or baby hamster kidney (BHK) cells stably expressing ABCA1, is used. Cells are cultured in appropriate media.

-

Cholesterol Labeling: Cells are labeled with a radioactive tracer, typically [3H]-cholesterol, for 24 hours in the presence of an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor to prevent esterification of the labeled cholesterol.

-

Equilibration: The labeling medium is removed, and the cells are washed and then incubated in serum-free medium for a period to allow the labeled cholesterol to equilibrate with the cellular cholesterol pools.

-

Efflux: The equilibration medium is replaced with serum-free medium containing the cholesterol acceptor, which in this case is apolipoprotein B-depleted serum from the experimental mice. The cells are incubated for a defined period (e.g., 4 hours).

-

Quantification:

-

After incubation, the medium containing the effluxed [3H]-cholesterol is collected.

-

The cells are lysed, and the amount of [3H]-cholesterol remaining in the cells is determined.

-

The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.

-

Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

-

Real-Time PCR for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from liver tissue using a suitable method, such as TRIzol reagent, followed by purification.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time PCR:

-

The real-time PCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers.

-

Primer Sequences (Mouse):

-

Srebp1c: Forward: 5'-GGAGCCATGGATTGCACATT-3', Reverse: 5'-GCTTCCAGAGAGGAGGCCAG-3'

-

Scd1: Forward: 5'-TTCTTGCGATACACTCTGGTGC-3', Reverse: 5'-CGGGATTGCTCTTCTTTTCC-3'

-

Il-1β: Forward: 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse: 5'-TGGATGCTCTCATCAGGACAG-3'

-

Tnfα: Forward: 5'-CCCTCACACTCAGATCATCTTCT-3', Reverse: 5'-GCTACGACGTGGGCTACAG-3'

-

Housekeeping gene (e.g., β-actin): Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'

-

-

The PCR is performed in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of a housekeeping gene.

Conclusion and Future Directions

The evidence presented in this technical guide suggests that palmitoleic acid has a multifaceted and potentially beneficial impact on cardiovascular health. Its ability to improve lipid profiles, enhance glucose metabolism, and reduce inflammation and atherosclerosis in preclinical models is promising. The underlying mechanisms involving the activation of AMPK and PPARs, and the inhibition of NF-κB, provide a solid foundation for its potential therapeutic application.

However, it is crucial to acknowledge that the majority of the data is derived from animal studies. While human observational studies have shown correlations between circulating palmitoleic acid levels and some cardiovascular risk factors, the results have been inconsistent.[3] Furthermore, one randomized controlled trial in humans was retracted due to concerns about data reliability. Therefore, well-designed and rigorously conducted human clinical trials are imperative to definitively establish the efficacy and safety of palmitoleic acid supplementation for the prevention and treatment of cardiovascular disease. Future research should also focus on elucidating the differential effects of cis- and trans-isomers of palmitoleic acid and identifying the optimal dosage and formulation for potential therapeutic use. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of this intriguing lipokine.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring New Links Among Keratoconus, Hormonal Factors, and Medications: Insights From a Case–Control Study Utilizing the All of Us Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Dietary Palmitoleic Acid on Plasma Lipoprotein Profile and Aortic Cholesterol Accumulation Are Similar to Those of Other Unsaturated Fatty Acids in the F1B Golden Syrian Hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Lipokine Palmitoleate: A Guardian Against Endoplasmic Reticulum Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid biosynthesis, and calcium homeostasis. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially adaptive, chronic or unresolved ER stress is a key contributor to the pathophysiology of numerous diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease. A primary instigator of ER stress in these conditions is the saturated fatty acid palmitate. In contrast, the monounsaturated fatty acid palmitoleate, an adipose-derived "lipokine," has emerged as a potent protective agent against ER stress. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound prevents ER stress, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

The Challenge: Palmitate-Induced Endoplasmic Reticulum Stress

Elevated levels of the saturated fatty acid palmitate disrupt ER homeostasis, leading to the activation of the three canonical UPR branches initiated by the ER transmembrane sensors: PERK, IRE1α, and ATF6.[1][2] This activation triggers a cascade of signaling events aimed at restoring ER function but can ultimately lead to inflammation and apoptosis if the stress is not resolved.[3]

The key signaling events in palmitate-induced ER stress include:

-